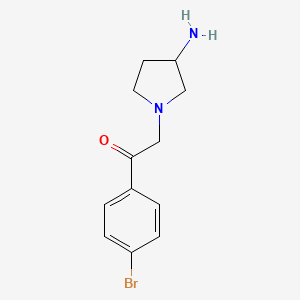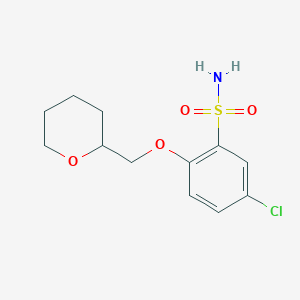
4-(4-Chlorobenzoyl)oxane
Übersicht
Beschreibung
Biochemische Analyse
Biochemical Properties
4-(4-Chlorobenzoyl)oxane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it is involved in the dehalogenation process, where it interacts with enzymes such as 4-chlorobenzoyl CoA dehalogenase . This enzyme catalyzes the removal of chlorine atoms from the compound, converting it into a less toxic form. The interaction between this compound and 4-chlorobenzoyl CoA dehalogenase is crucial for its biochemical activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage toxic substances . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of 4-chlorobenzoyl CoA dehalogenase, inhibiting its activity and preventing the dehalogenation process . This inhibition can lead to the accumulation of toxic intermediates, affecting cellular function. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature but can degrade under extreme conditions such as high temperature or pH . Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular processes . High doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and cell death.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the dehalogenation pathway. It interacts with enzymes such as 4-chlorobenzoyl CoA dehalogenase and 4-hydroxybenzoyl CoA thioesterase, which play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . Its distribution within tissues can influence its overall activity and effectiveness.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments . Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)oxane typically involves the reaction of 4-chlorobenzoyl chloride with tetrahydro-2H-pyran-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorobenzoyl)oxane can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products
Oxidation: 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzoyl)oxane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzoyl)oxane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorobenzoic acid: A monochlorobenzoic acid with similar structural features but different functional groups.
4-chlorobenzophenone: Another compound with a similar benzoyl group but different substituents.
Uniqueness
4-(4-Chlorobenzoyl)oxane is unique due to its specific combination of a chlorobenzoyl group and an oxane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(oxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDLSGRVFIVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)












